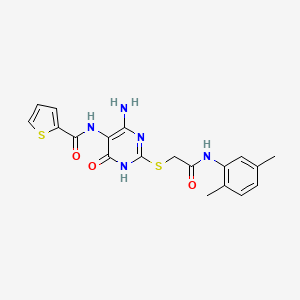

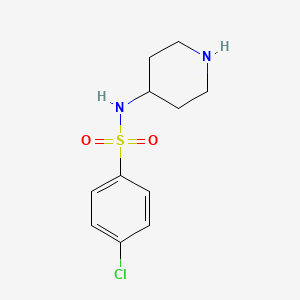

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

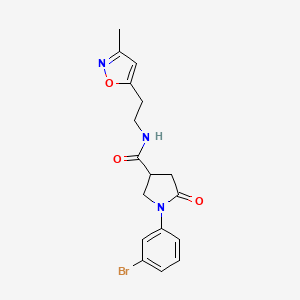

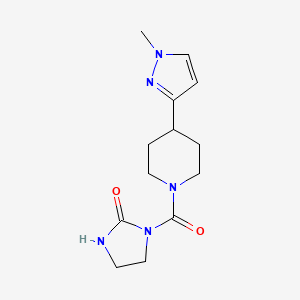

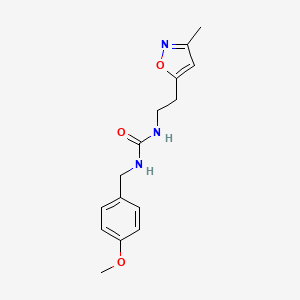

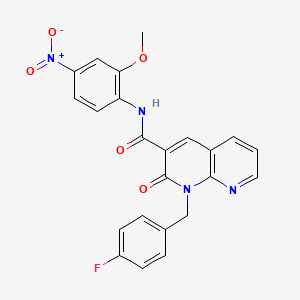

“4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H15ClN2O2S. It has a molecular weight of 311.23 . This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide” includes a piperidine ring, a benzene ring, and a sulfonamide group . The piperidine ring is a six-membered ring with one nitrogen atom .

Physical And Chemical Properties Analysis

“4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide” has a density of 1.3±0.1 g/cm³, a boiling point of 518.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 93.7±0.4 cm³, and a molar volume of 262.8±3.0 cm³ .

Applications De Recherche Scientifique

Pharmaceutical Applications

Piperidine derivatives, such as 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Novel Benzamide Derivatives

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide can be used in the synthesis of novel benzamide derivatives . These derivatives have shown significant inhibitory bioactivity in HepG2 cells . For example, compounds 10b and 10j, which are benzamide derivatives, have IC50 values of 0.12 and 0.13 μM, respectively .

Activators of Hypoxia-Inducible Factor 1 Pathways

Benzamide derivatives, synthesized from 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, can act as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . These derivatives can induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Antibacterial Activity

Piperidine derivatives can be screened for their antibacterial activity . They can be tested against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium .

Antifungal Activity

In addition to antibacterial activity, piperidine derivatives can also be screened for their antifungal activity . They can be tested against various fungal strains such as Aspergillus niger and Aspergillus flavus .

Inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized from 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, can act as inhibitors of ALK and ROS1 . These kinases are clinically resistant, and their inhibition can have therapeutic benefits .

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folate .

Mode of Action

Sulfonamides are generally known to inhibit and replace paba in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folate synthesis pathway, leading to downstream effects on dna synthesis and cell division .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and replication by disrupting folate synthesis and, consequently, dna synthesis .

Propriétés

IUPAC Name |

4-chloro-N-piperidin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-4,10,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMIPZNANMYUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide](/img/structure/B2459298.png)

![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)

![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)